molecular formula C27H23N3O3S B11649402 N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B11649402
M. Wt: 469.6 g/mol
InChI Key: XBXMALYDIJAZOT-UHFFFAOYSA-N
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Description

N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core linked to a benzoxazole moiety through a carbamothioyl group, with a tert-butylphenyl substituent enhancing its stability and reactivity.

Preparation Methods

The synthesis of N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzoxazole intermediates, followed by their coupling through a carbamothioyl linkage. Common reagents used in these reactions include thionyl chloride, tert-butylphenylamine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or benzofuran rings, often using halogenated reagents.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield corresponding amides or thiols

Scientific Research Applications

N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoxazole and benzofuran moieties can engage in π-π stacking and hydrogen bonding with target proteins, modulating their activity. The carbamothioyl group may also participate in covalent bonding with nucleophilic residues in enzymes, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and substituents. Similar compounds include:

  • N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide
  • N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide
  • N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-N’-butyrylthiourea

These compounds share structural similarities but differ in their specific functional groups and substituents, which can significantly impact their chemical reactivity and biological activity .

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

N-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H23N3O3S/c1-27(2,3)18-10-8-16(9-11-18)25-29-20-15-19(12-13-22(20)33-25)28-26(34)30-24(31)23-14-17-6-4-5-7-21(17)32-23/h4-15H,1-3H3,(H2,28,30,31,34)

InChI Key

XBXMALYDIJAZOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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